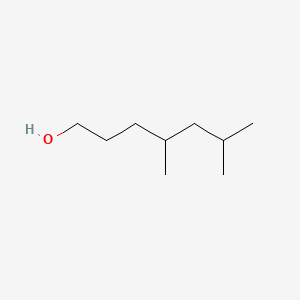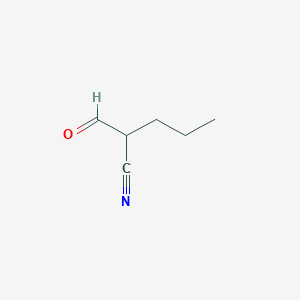
3-Amino-3-(3,4-difluorophenyl)propanoic acid
Descripción general
Descripción
“3-Amino-3-(3,4-difluorophenyl)propanoic acid” is a compound with the molecular formula C9H9F2NO2 . It is also known as "(S)-3-amino-3-(3’,5’-difluorophenyl)propanoic acid" .
Molecular Structure Analysis
The molecular structure of “3-Amino-3-(3,4-difluorophenyl)propanoic acid” consists of a propanoic acid backbone with an amino group and a 3,4-difluorophenyl group attached to the central carbon .Aplicaciones Científicas De Investigación
Polymorphism in Pharmaceutical Compounds
- Study: A Spectroscopic and Diffractometric Study of Polymorphism in Ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate Hydrochloride (Vogt et al., 2013).
- Details: Investigates the polymorphic forms of a related investigational pharmaceutical compound using various spectroscopic and diffractometric techniques.
Fluorescence Derivatization of Amino Acids
- Study: Fluorescence Derivatisation of Amino Acids in Short and Long-Wavelengths (Frade et al., 2007).
- Details: Examines the coupling of a similar amino acid with other amino acids for fluorescence derivatization, useful in biological assays.
Synthesis of Biologically Active Thioxo-Thiazanones
- Study: Preparative Synthesis Method for 3-(Aminothiocarbonylthio)propanoic Acids (Orlinskii, 1996).
- Details: Describes a method for synthesizing 3-(aminothiocarbonylthio)propanoic acids, which are intermediates in creating biologically active compounds.
Enhancement of Chemical Stability and Liposolubility
- Study: Synthesis and Crystal Structure of 2-acetoxy-3-(3,4-diacetoxyphenyl) Propanoic Acid (Chen et al., 2016).
- Details: Focuses on synthesizing a derivative to improve the chemical stability and liposolubility of a bioactive compound.
In Vitro Antibacterial Potency
- Study: Synthesis and Structure-Activity Relationships of New Arylfluoronaphthyridine Antibacterial Agents (Chu et al., 1986).
- Details: Investigates the antibacterial activity of derivatives characterized by a fluorine atom and substituted amino groups.
Hydrogen Bonding and Polymorphism in Amino Alcohols
- Study: Hydrogen Bonding and Polymorphism of Amino Alcohol Salts with Quinaldinate: Structural Study (Podjed & Modec, 2022).
- Details: Explores the reaction of amino alcohols with quinaldinic acid, focusing on hydrogen bonding and polymorphism.
Asymmetric Biotransformation in Pharmaceutical Intermediates
- Study: Asymmetric Biocatalysis of S-3-amino-3-phenylpropionic Acid with New Isolated Methylobacterium Y1-6 (Li et al., 2013).
- Details: Discusses the biocatalytic production of a pharmaceutical intermediate using a specific strain of Methylobacterium.
Corrosion Inhibition in Mild Steel
- Study: Green Schiff's Bases as Corrosion Inhibitors for Mild Steel in 1 M HCl Solution: Experimental and Theoretical Approach (Gupta et al., 2016).
- Details: Investigates the use of cysteine-based Schiff's bases, related to amino propanoic acids, as corrosion inhibitors.
Propiedades
IUPAC Name |
3-amino-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F2NO2/c10-6-2-1-5(3-7(6)11)8(12)4-9(13)14/h1-3,8H,4,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQXXTOCYJPXDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(CC(=O)O)N)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40592979 | |
| Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
CAS RN |
682804-05-3 | |
| Record name | 3-Amino-3-(3,4-difluorophenyl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40592979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














